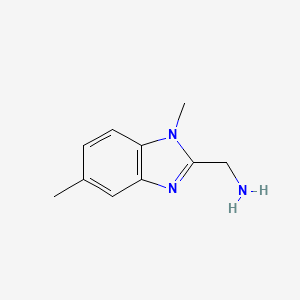
(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine
描述
(1,5-Dimethyl-1H-1,3-benzodiazol-2-yl)methanamine is a chemical compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of two methyl groups at positions 1 and 5 on the benzodiazole ring and a methanamine group at position 2. It is used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
The primary targets of (1,5-dimethyl-1H-benzimidazol-2-yl)methanamine are currently unknown. This compound belongs to the class of benzimidazoles, which are known to interact with a variety of biological targets
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors . The specific mode of action of this compound would depend on its target.
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways, depending on their targets
Pharmacokinetics
Benzimidazoles are generally known for their good absorption and distribution profiles, and they are metabolized in the liver . The specific ADME properties of this compound would need to be determined experimentally.
Result of Action
The molecular and cellular effects of (1,5-dimethyl-1H-benzimidazol-2-yl)methanamine are currently unknown. Benzimidazole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects . The specific effects of this compound would depend on its target and mode of action.
Action Environment
The action, efficacy, and stability of (1,5-dimethyl-1H-benzimidazol-2-yl)methanamine can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization and subsequent methylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can convert the imine or amide derivatives back to the original amine.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Regeneration of the original amine.
Substitution: Various substituted benzodiazole derivatives depending on the electrophile used.
科学研究应用
(1,5-Dimethyl-1H-1,3-benzodiazol-2-yl)methanamine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
(6-Methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine: Similar structure but with a phenyl group instead of a methanamine group.
(1,3-Benzodiazol-2-yl)methanamine: Lacks the methyl groups at positions 1 and 5.
Uniqueness: (1,5-Dimethyl-1H-1,3-benzodiazol-2-yl)methanamine is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s steric and electronic properties, making it distinct from other benzodiazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
属性
IUPAC Name |
(1,5-dimethylbenzimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-3-4-9-8(5-7)12-10(6-11)13(9)2/h3-5H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVKERZKNXHJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


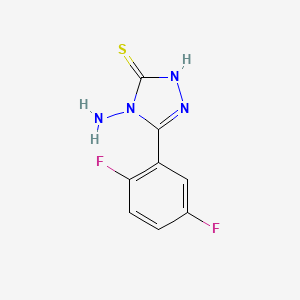
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3038627.png)
![[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B3038628.png)
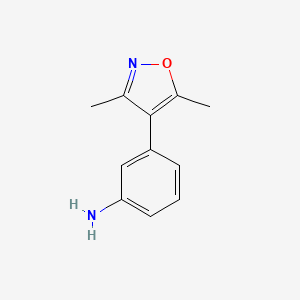
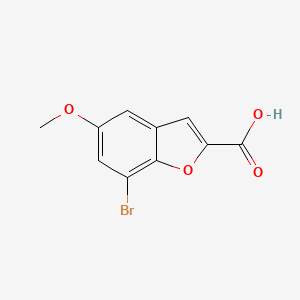
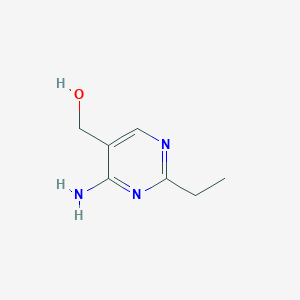
![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B3038633.png)
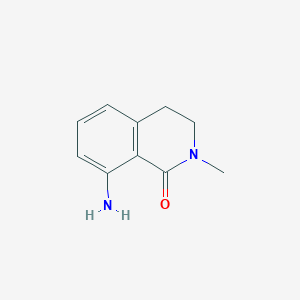
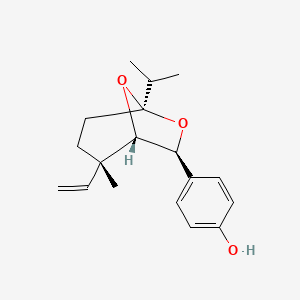
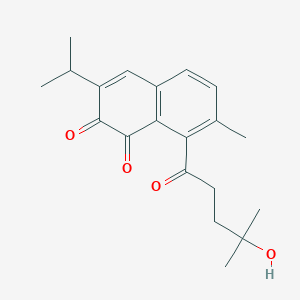
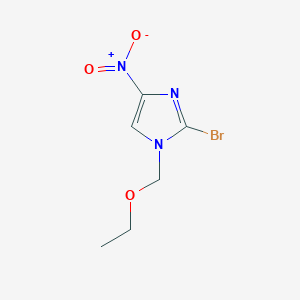
![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol](/img/structure/B3038644.png)
![5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3038646.png)
![6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3038649.png)
